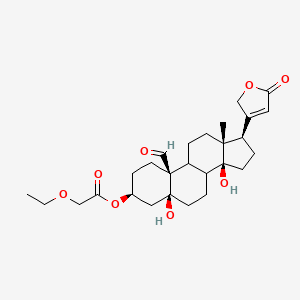
Ethoxyacetyl-k-strophanthidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethoxyacetyl-k-strophanthidine is a derivative of k-strophanthidin, a cardiac glycoside found in species of the genus Strophanthus. This compound is known for its potent biological activities, particularly its ability to inhibit the Na+/K+ ATPase enzyme, which plays a crucial role in cardiac muscle contraction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethoxyacetyl-k-strophanthidine typically involves the modification of k-strophanthidin. One common method is the esterification of k-strophanthidin with ethoxyacetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethoxyacetyl-k-strophanthidine undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups in the molecule to carbonyl groups.
Reduction: The compound can be reduced to form various derivatives with different biological activities.
Substitution: The ethoxyacetyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified biological activities. These derivatives are often studied for their potential therapeutic applications.
Aplicaciones Científicas De Investigación
Ethoxyacetyl-k-strophanthidine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of cardiac glycosides.
Biology: The compound is used to investigate the role of Na+/K+ ATPase in cellular processes.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
Ethoxyacetyl-k-strophanthidine exerts its effects by inhibiting the Na+/K+ ATPase enzyme in cardiac muscle cells. This inhibition leads to an increase in intracellular sodium levels, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac muscle contraction, making the compound a potent inotropic agent .
Comparación Con Compuestos Similares
Ethoxyacetyl-k-strophanthidine is similar to other cardiac glycosides such as digitalis, ouabain, and digitoxin. it has unique structural features that confer distinct biological activities. For example, the ethoxyacetyl group enhances its lipophilicity, which can affect its absorption and distribution in the body.
List of Similar Compounds
- Digitalis
- Ouabain
- Digitoxin
- Cymarin
- Strophanthidin-D-cymarosid
This compound stands out due to its unique combination of structural features and potent biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Número CAS |
63979-69-1 |
|---|---|
Fórmula molecular |
C27H38O8 |
Peso molecular |
490.6 g/mol |
Nombre IUPAC |
[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-ethoxyacetate |
InChI |
InChI=1S/C27H38O8/c1-3-33-15-23(30)35-18-4-9-25(16-28)20-5-8-24(2)19(17-12-22(29)34-14-17)7-11-27(24,32)21(20)6-10-26(25,31)13-18/h12,16,18-21,31-32H,3-11,13-15H2,1-2H3/t18-,19+,20?,21?,24+,25-,26-,27-/m0/s1 |
Clave InChI |
DSPOGXDJTMFPCP-RHEGXVRHSA-N |
SMILES isomérico |
CCOCC(=O)O[C@H]1CC[C@@]2(C3CC[C@@]4([C@H](CC[C@@]4(C3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O |
SMILES canónico |
CCOCC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



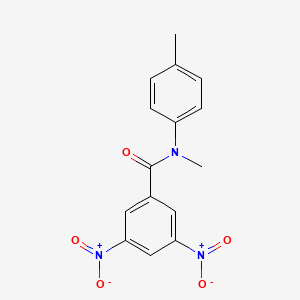
silane](/img/structure/B14503227.png)
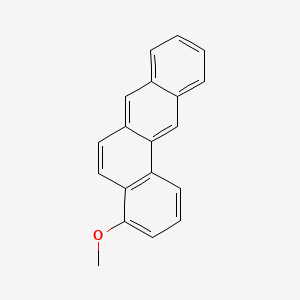
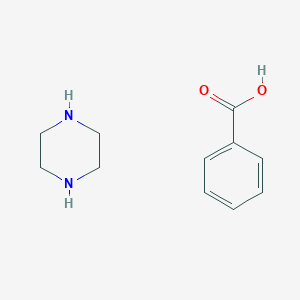
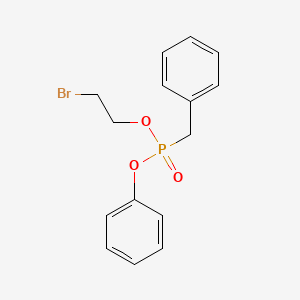
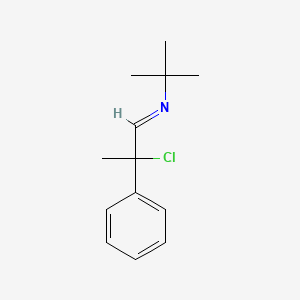
![3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile](/img/structure/B14503261.png)
![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)
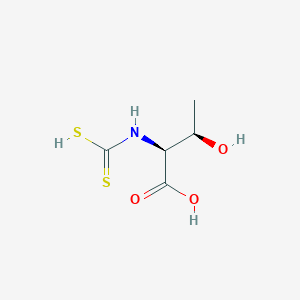
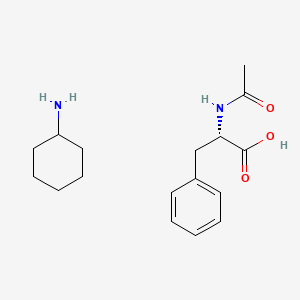
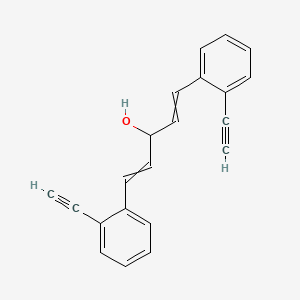
![Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate](/img/structure/B14503327.png)
